Demecolcine is primarily sourced from the seeds and bulbs of the autumn crocus (Colchicum autumnale). This plant has been historically used in traditional medicine for its anti-gout properties due to the presence of colchicine and its derivatives, including demecolcine. The extraction and purification of demecolcine from natural sources involve complex processes, often requiring advanced analytical techniques to isolate and characterize the compound effectively.
Demecolcine is classified as a tropolone alkaloid, which are compounds characterized by their unique bicyclic structure. It is structurally similar to other colchicine derivatives, sharing a common framework that contributes to its biological activity. The systematic name for demecolcine is (S)-N-benzyl-3-methoxy-4-(3-methoxyphenyl)-1-azabicyclo[3.2.1]octan-2-one.
The synthesis of demecolcine has been achieved through various methods, with an emphasis on enantioselectivity to produce specific stereoisomers. Recent advancements have focused on concise synthetic routes that minimize steps while maximizing yield and purity.
The synthesis typically begins with readily available precursors like 2,3,4-trimethoxybenzaldehyde, followed by a series of reactions including condensation, reduction, and cyclization steps. The final product can be purified using chromatographic techniques to ensure high purity levels necessary for biological testing.
Demecolcine has a complex molecular structure characterized by a bicyclic framework that includes an azabicyclo[3.2.1]octane ring system. The compound's structure can be represented as follows:
The structural analysis reveals functional groups including methoxy (-OCH₃) and carbonyl (C=O) groups that contribute to its reactivity and biological activity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically utilized to confirm the structure during synthesis .
Demecolcine undergoes various chemical reactions that are essential for its synthesis and modification:
For instance, a modified Brossi's procedure using sulfuric acid in dichloromethane at elevated temperatures has shown effective results in modifying demecolcine derivatives with good yields .
Demecolcine exerts its biological effects primarily through its action on microtubules during cell division. It binds to tubulin, inhibiting the polymerization necessary for microtubule formation, thereby disrupting mitosis.
Research indicates that demecolcine has potent inhibitory effects on human cancer cell lines with an IC₅₀ value around 3 nM, suggesting it is more effective than some related compounds like colchicine in certain contexts .
Demecolcine is chemically stable under standard laboratory conditions but can decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for various chemical transformations necessary for drug development.
Demecolcine finds significant applications in scientific research:
Demecolcine (N-deacetyl-N-methylcolchicine) binds specifically to the β-subunit of αβ-tubulin heterodimers at the colchicine-binding site, located near the intradimer interface [1] [4]. This site is distinct from the vinca alkaloid domain and the taxane site, conferring unique mechanistic properties. Demecolcine exhibits higher binding affinity for βIII-tubulin isotypes compared to other isoforms due to structural variations in the colchicine-binding pocket [10]. The C-terminal tails of β-tubulin isotypes—particularly their charge distribution and post-translational modification states—modulate demecolcine accessibility [10]. Binding induces a conformational change in tubulin dimers that prevents their incorporation into microtubule protofilaments and disrupts longitudinal interactions between dimers [4].
Table 1: Tubulin Binding Profiles of Microtubule-Targeting Agents
Compound | Binding Site | Primary Tubulin Isoform Selectivity | Binding Affinity (Kd) |
---|---|---|---|
Demecolcine | Colchicine site | βI, βIII | 0.3–0.5 μM |
Colchicine | Colchicine site | βII, βIV | 0.7–1.0 μM |
Vinblastine | Vinca domain | βII, βIII | 5.2 μM |
Paclitaxel | Taxane site | βI, βIV | 0.4 μM |
Demecolcine exhibits biphasic effects on microtubule dynamics:
Table 2: Concentration-Dependent Effects of Demecolcine in Bovine Oocytes
Concentration | Exposure Time | Microtubule Depletion Rate | Protrusion Formation | Biological Outcome |
---|---|---|---|---|
0.05 μg/mL | 0.5 hours | 58.9% (MI) / 21.8% (MII) | 55.1% (MII) | Partial depolymerization |
>0.5 μg/mL | 1–3 hours | >95% | >80% | Complete depolymerization |
Demecolcine triggers irreversible metaphase arrest by preventing spindle microtubule-kinetochore attachments, which activates the spindle assembly checkpoint (SAC) [1] [9]. In the absence of stable kinetochore tension, SAC proteins (e.g., Mad2, BubR1) generate a "wait anaphase" signal that inhibits the anaphase-promoting complex/cyclosome (APC/C). This results in cyclin B1 stabilization and continued CDK1 activity, locking cells in metaphase [9]. Demecolcine's rapid onset (effects within 15–30 minutes in live-cell assays) and reversibility upon washout make it ideal for chromosome condensation studies in karyotyping protocols [7]. Microtubule repolymerization initiates within 6 hours of demecolcine removal, restoring bipolar spindles [3].
Table 3: Structural and Functional Comparison of Microtubule-Targeting Agents
Feature | Demecolcine | Colchicine | Vinblastine |
---|---|---|---|
Core Structure | Trimethoxyated tropolone | Trimethoxyated tropolone | Catharanthine-vindoline |
Key Modification | N-methylation at C7 | None | C20' dihydroxylation |
Binding Site | β-tubulin intradimer | β-tubulin intradimer | β-tubulin plus end |
Toxicity Selectivity | Moderate (granule cells) | High (broad neuronal) | Severe (axonal) |
Resistance Factors | Low P-gp susceptibility | Moderate P-gp susceptibility | High P-gp susceptibility |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9